
2-Acetyl-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O3. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Acetyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-acetylbenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at a controlled temperature to ensure the selective nitration at the fifth position of the benzene ring.
Another method involves the reaction of 2-acetylbenzonitrile with a nitrating agent such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent like dichloromethane. This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, Raney nickel catalyst, methanol or ethanol as solvents.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, aqueous or organic solvents.
Major Products Formed
Reduction: 2-Acetyl-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitrobenzonitrile.
Applications De Recherche Scientifique
2-Acetyl-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and acetyl groups.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-acetyl-5-nitrobenzonitrile depends on the specific chemical reactions it undergoes. For example, during reduction, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present on the compound and the reagents used.
Comparaison Avec Des Composés Similaires
2-Acetyl-5-nitrobenzonitrile can be compared with other nitrobenzonitrile derivatives, such as:
2-Nitrobenzonitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.
4-Acetyl-2-nitrobenzonitrile: The position of the acetyl and nitro groups affects the compound’s reactivity and the types of reactions it undergoes.
5-Nitrobenzonitrile: Lacks the acetyl group, making it less versatile in synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which confer distinct reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-acetyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O3/c1-6(12)9-3-2-8(11(13)14)4-7(9)5-10/h2-4H,1H3 |
Clé InChI |
HWYGOTUDEPPNCE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


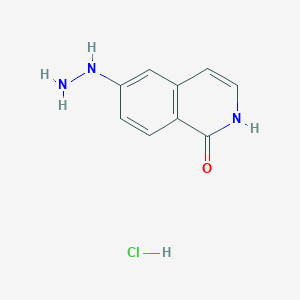
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![4-(Difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15247854.png)
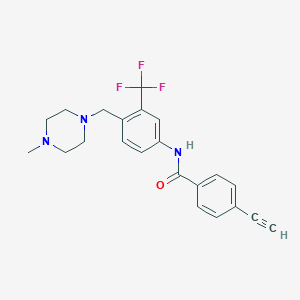


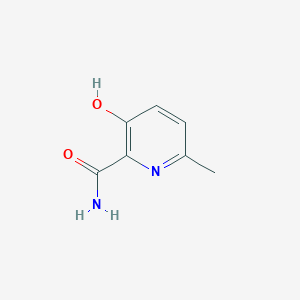
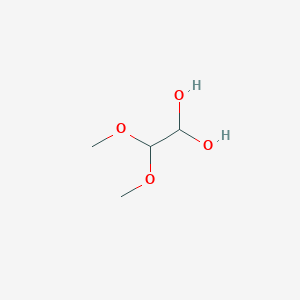
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)

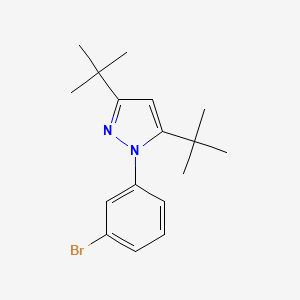
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
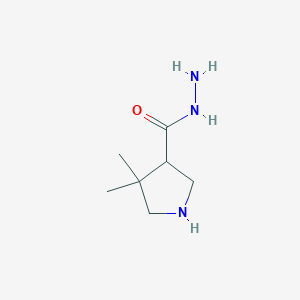
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
